Cas no 35875-16-2 (Benzoic acid,2-[(3-carboxyphenyl)amino]-3-nitro-)
35875-16-2 structure
Product Name:Benzoic acid,2-[(3-carboxyphenyl)amino]-3-nitro-
CAS-nummer:35875-16-2
MF:C14H10N2O6
MW:302.239003658295
CID:310872
PubChem ID:393671
Update Time:2025-04-19
Benzoic acid,2-[(3-carboxyphenyl)amino]-3-nitro- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoic acid,2-[(3-carboxyphenyl)amino]-3-nitro-
- 2-(3-Carboxyanilino)-3-nitrobenzoic acid
- 2-(3-Carboxyanilino)-3-nitrobenzoesaeure
- 2-[(3-carboxyphenyl)amino]-3-nitrobenzoic acid
- AC1L96NA
- AC1Q74BC
- AR-1D5727
- Benzoic acid, 2-((3-carboxyphenyl)amino)-3-nitro-
- CTK8D3288
- NSC696047
- UNII-PX85N2HA5K
- 2-(3-carboxyanilino)-3-nitro-benzoic acid
- 35875-16-2
- NSC-696047
- DTXSID30189433
- CHEMBL1982827
- Benzoic acid, 2-[(3-carboxyphenyl)amino]-3-nitro-
- NCI60_034318
- NSC 696047
- PX85N2HA5K
-
- Inchi: 1S/C14H10N2O6/c17-13(18)8-3-1-4-9(7-8)15-12-10(14(19)20)5-2-6-11(12)16(21)22/h1-7,15H,(H,17,18)(H,19,20)
- InChI-sleutel: OADNRDRCKJFASV-UHFFFAOYSA-N
- LACHT: OC(C1C=CC=C(C=1NC1C=CC=C(C(=O)O)C=1)[N+](=O)[O-])=O
Berekende eigenschappen
- Exacte massa: 302.0539
- Monoisotopische massa: 302.054
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 4
- Complexiteit: 449
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 132Ų
Experimentele eigenschappen
- Dichtheid: 1.571
- Kookpunt: 526.1°Cat760mmHg
- Vlampunt: 272°C
- Brekindex: 1.72
- PSA: 129.77
- LogboekP: 3.33100
Benzoic acid,2-[(3-carboxyphenyl)amino]-3-nitro- Gerelateerde literatuur
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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